molecular formula C11H8Br2N2O2 B1419933 methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate CAS No. 1238340-47-0

methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1419933
M. Wt: 360 g/mol
InChI Key: JYFNHETVAVPURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that its structure and properties may be similar to related compounds123.



Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, such as free radical bromination4. A study on a related pyrazoline derivative provides insights into the biological activities of these compounds5. However, the exact synthesis process for “methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate” is not directly available. However, a related compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, has been described. It crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit6.



Chemical Reactions Analysis

The chemical reactions involving “methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate” are not explicitly mentioned in the available resources. However, reactions at the benzylic position are common in the synthesis of related compounds4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate” are not directly available. However, related compounds have been described. For example, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate” is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state6.


Safety And Hazards

The safety and hazards of “methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate” are not directly available. However, safety data sheets for related compounds suggest that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation78910.


Future Directions

The future directions for the study and application of “methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate” are not directly available. However, the study of related compounds suggests potential applications in the development of new drugs and light-responsive smart materials56.


Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate”. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-2-4-7(12)5-3-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFNHETVAVPURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.